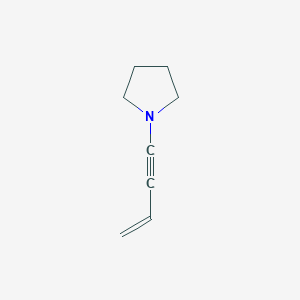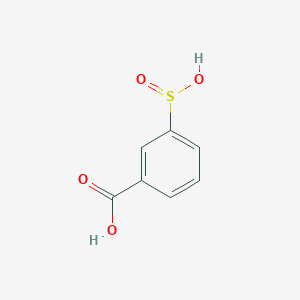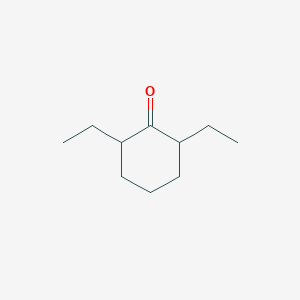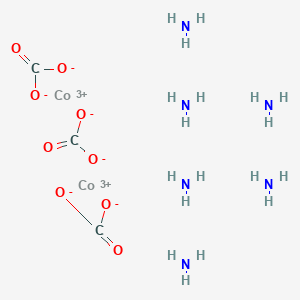
4-amino-N-(4-butylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(4-butylphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to target and inhibit the activity of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. The inhibition of JAKs by AG490 has been shown to have significant effects on cellular processes such as proliferation, differentiation, and apoptosis.
Mécanisme D'action
4-amino-N-(4-butylphenyl)benzamide works by binding to the ATP-binding site of JAKs, thereby inhibiting their kinase activity. This leads to the inhibition of downstream signaling pathways that are activated by cytokines and growth factors. The inhibition of JAKs by this compound has been shown to have effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of JAKs by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In autoimmune disorders, this compound has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-amino-N-(4-butylphenyl)benzamide is its specificity for JAKs, which allows for the selective inhibition of JAK-mediated signaling pathways. This makes it a valuable tool for studying the role of JAKs in cellular processes. However, one of the limitations of this compound is its relatively low potency compared to other JAK inhibitors. This can make it difficult to achieve complete inhibition of JAK activity in some experiments.
Orientations Futures
There are several potential future directions for research on 4-amino-N-(4-butylphenyl)benzamide. One area of interest is the development of more potent JAK inhibitors that can achieve complete inhibition of JAK activity. Another area of interest is the exploration of the potential therapeutic applications of this compound in diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 4-amino-N-(4-butylphenyl)benzamide involves a series of chemical reactions that start with the reaction of 4-butylphenylamine with benzoyl chloride to form 4-butylbenzamide. This is then reacted with 4-nitrophenylhydrazine to form the intermediate compound this compound. The final step involves the reduction of the nitro group to an amino group using sodium dithionite.
Applications De Recherche Scientifique
4-amino-N-(4-butylphenyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases such as cancer, autoimmune disorders, and inflammation. The inhibition of JAKs by this compound has been shown to have anti-proliferative effects on cancer cells and to enhance the efficacy of chemotherapy. In autoimmune disorders such as rheumatoid arthritis, this compound has been shown to suppress the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
89092-37-5 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
4-amino-N-(4-butylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4,18H2,1H3,(H,19,20) |
Clé InChI |
GCPNYYXFDSGAPA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



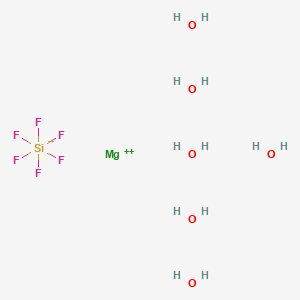
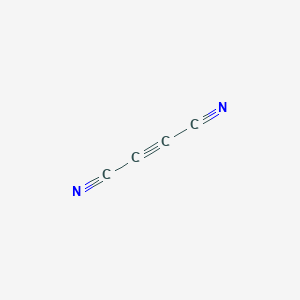



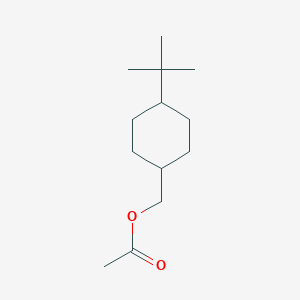
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)


